molecular formula C12H16N2O2 B1294095 (r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one CAS No. 1217657-81-2

(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one

Cat. No. B1294095
M. Wt: 220.27 g/mol
InChI Key: GNVFAVLGCLMETR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on piperazine derivatives has been a topic of interest due to their potential as anti-malarial agents and other bioactive properties. The first paper discusses the structures of three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, which have been evaluated for their anti-malarial activity. The study reports on the crystal structures of both active and non-active derivatives, highlighting the importance of certain substituents and molecular conformations for generating biological activity .

The second paper focuses on the synthesis and crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a novel bioactive heterocycle. The compound was synthesized from 1-benzhydryl piperazine and characterized using various techniques, including X-ray crystallography. The piperazine ring in this compound adopts a chair conformation, and the sulfonyl group is in a distorted tetrahedral configuration .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine is detailed in the second paper, where the authors describe the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride to obtain the target compound. The synthesis process is followed by characterization using 1H NMR, MS, and IR techniques, with the structure being confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the piperazine derivatives is crucial in determining their biological activity. In the first paper, the crystal structures of three derivatives are reported, with a focus on the bond distances and molecular conformations. The study finds that the molecular conformation of the non-active derivative differs from that of the active ones, suggesting that the spatial arrangement of atoms within the molecule plays a significant role in its bioactivity . The second paper provides a detailed description of the crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, including unit cell parameters and the conformation of the piperazine ring .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving (r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one. However, the synthesis methods and structural analyses discussed in the papers suggest that the piperazine derivatives can undergo various chemical transformations, which are essential for their bioactivity and potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the piperazine derivatives are inferred from their crystal structures and synthesis methods. The first paper discusses the intermolecular hydrogen bonding and other interactions that contribute to the stability and three-dimensional networks of the compounds . The second paper provides the orthorhombic crystal class, space group, and unit cell parameters for 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, which are indicative of its solid-state properties . These properties are essential for understanding the behavior of these compounds under various conditions and their potential as pharmaceutical agents.

properties

IUPAC Name

(6R)-1-benzyl-6-(hydroxymethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-9-11-6-13-7-12(16)14(11)8-10-4-2-1-3-5-10/h1-5,11,13,15H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVFAVLGCLMETR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CN1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)CN1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649637
Record name (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one

CAS RN

1217657-81-2
Record name (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.